molecular formula C26H31N5O2 B459288 (8S,8aR)-6-amino-8-(3-ethoxy-4-propoxyphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile CAS No. 1212458-75-7

(8S,8aR)-6-amino-8-(3-ethoxy-4-propoxyphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

Cat. No. B459288
CAS RN: 1212458-75-7
M. Wt: 445.6g/mol
InChI Key: XUODHVFVEHTAMS-XUZZJYLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,8aR)-6-amino-8-(3-ethoxy-4-propoxyphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1212458-75-7

Molecular Formula

C26H31N5O2

Molecular Weight

445.6g/mol

IUPAC Name

(8S,8aR)-6-amino-8-(3-ethoxy-4-propoxyphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C26H31N5O2/c1-4-10-31-11-9-19-20(14-27)25(30)26(16-28,17-29)24(21(19)15-31)18-7-8-22(33-12-5-2)23(13-18)32-6-3/h7-9,13,21,24H,4-6,10-12,15,30H2,1-3H3/t21-,24+/m0/s1

InChI Key

XUODHVFVEHTAMS-XUZZJYLKSA-N

Isomeric SMILES

CCCN1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=C(C=C3)OCCC)OCC

SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=C(C=C3)OCCC)OCC

Canonical SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=C(C=C3)OCCC)OCC

Origin of Product

United States

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